molecular formula C17H19BrClN3O2 B2657808 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 1049415-76-0

5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2657808
CAS No.: 1049415-76-0
M. Wt: 412.71
InChI Key: MSANRMCXHQTEJQ-UHFFFAOYSA-N
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Description

This compound is a brominated furan-2-carboxamide derivative featuring a piperazine moiety substituted with a 4-chlorophenyl group.

Properties

IUPAC Name

5-bromo-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrClN3O2/c18-16-6-5-15(24-16)17(23)20-7-8-21-9-11-22(12-10-21)14-3-1-13(19)2-4-14/h1-6H,7-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANRMCXHQTEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide involves several steps. One common method includes the reaction of 5-bromo-2-furoic acid with 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine under specific conditions. The reaction is typically carried out in an organic solvent such as ethanol, with the progress monitored by thin-layer chromatography (TLC) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Core Structural Variations

The compound’s analogs differ in three key regions:

Heterocyclic core : Furan vs. benzofuran, thiophene, or indole.

Substituents : Bromo, iodo, methoxy, or chlorine groups.

Linker and side chains : Ethyl vs. butyl chains, sulfonyl groups, or hydrazone linkages.

Pharmacological Implications

  • Piperazine Substitution : The 4-chlorophenyl group in the target compound contrasts with analogs bearing 2-methoxyphenyl (e.g., compound 14 in ) or 2,3-dichlorophenyl groups. Chlorine’s electron-withdrawing nature may enhance binding affinity to receptors requiring hydrophobic interactions, while methoxy groups could improve solubility .
  • This may affect membrane permeability or target selectivity.
  • Linker Flexibility : Ethyl chains (target compound) vs. butyl or trans-butenyl linkers () influence conformational freedom. Shorter chains may restrict binding to deeper receptor pockets, as seen in JNK inhibitors with rigid aromatic linkers .

Biological Activity

5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring and a piperazine moiety, which are known to contribute to various biological activities. The presence of bromine and chlorine substituents may enhance its reactivity and selectivity towards biological targets.

Structural Formula

  • Molecular Formula : C17H19BrClN3O2
  • Molecular Weight : 412.7 g/mol
  • IUPAC Name : this compound

Key Features

FeatureDescription
Furan RingContributes to biological activity
Piperazine MoietyEnhances pharmacological properties
Halogen AtomsMay influence electronic properties

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of piperazine have shown promising results in inhibiting the growth of various cancer cell lines, such as:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)
  • CEM-C7 (T acute lymphoblastic leukemia)

Studies have reported that certain piperazine derivatives induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor progression.
  • Cell Cycle Arrest : Interference with the cell cycle, preventing cancer cell proliferation.

Pharmacological Studies

In vitro studies have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For example, the IC50 values for related piperazine compounds have been reported in the micromolar range, indicating effective dose-dependent activity .

Comparative Efficacy

A comparative analysis of similar compounds shows that this compound may possess superior efficacy against certain cancer types when compared to standard chemotherapeutic agents like doxorubicin .

Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives revealed that modifications at the furan ring significantly enhanced cytotoxicity against MCF-7 cells. The derivatives exhibited IC50 values ranging from 0.65 to 2.41 µM, suggesting that structural optimization could lead to more potent anticancer agents .

Study 2: Mechanistic Insights

Flow cytometry assays indicated that compounds similar to this compound effectively induced apoptosis via increased caspase activity and altered expression levels of apoptotic regulatory proteins like p53 .

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